molecular formula C12H12FNO B15278813 2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one

2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one

Cat. No.: B15278813
M. Wt: 205.23 g/mol
InChI Key: OOTXJVDWFHAJOM-CLFYSBASSA-N
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Description

2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indanones It is characterized by the presence of a dimethylamino group and a fluorine atom attached to the indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one typically involves the condensation of 5-fluoroindan-1-one with dimethylformamide dimethyl acetal (DMF-DMA) under specific reaction conditions. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the indanone core .

Scientific Research Applications

2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorine atom play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-[(Dimethylamino)methylidene]-5-phenylfuran-2(3H)-one: Similar in structure but with a furan ring instead of an indanone core.

    5-[(Dimethylamino)methylidene]thiazolidine-4-thiones: Contains a thiazolidine ring and exhibits different chemical properties.

Uniqueness

2-[(Dimethylamino)methylidene]-5-fluoro-2,3-dihydro-1H-inden-1-one is unique due to the presence of both a dimethylamino group and a fluorine atom on the indanone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

(2Z)-2-(dimethylaminomethylidene)-5-fluoro-3H-inden-1-one

InChI

InChI=1S/C12H12FNO/c1-14(2)7-9-5-8-6-10(13)3-4-11(8)12(9)15/h3-4,6-7H,5H2,1-2H3/b9-7-

InChI Key

OOTXJVDWFHAJOM-CLFYSBASSA-N

Isomeric SMILES

CN(C)/C=C\1/CC2=C(C1=O)C=CC(=C2)F

Canonical SMILES

CN(C)C=C1CC2=C(C1=O)C=CC(=C2)F

Origin of Product

United States

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